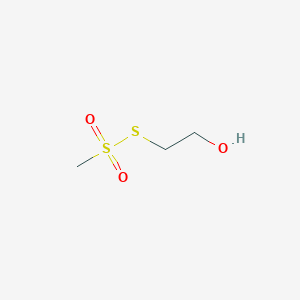

2-Hydroxyethyl Methanethiosulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-Hydroxyethyl Methanethiosulfonate has a wide range of applications in scientific research:

Métodos De Preparación

2-Hydroxyethyl Methanethiosulfonate can be synthesized through a multi-step process. One common method involves the reaction of sodium methanethiosulfonate with 2-bromoethanol in ethanol under reflux conditions for 7 hours . The reaction mixture is then filtered to remove by-products, and the product is purified through extraction and chromatography to obtain a pale yellowish oil .

Análisis De Reacciones Químicas

2-Hydroxyethyl Methanethiosulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts specifically and rapidly with thiols to form mixed disulfides.

Oxidation and Reduction:

Mecanismo De Acción

The mechanism of action of 2-Hydroxyethyl Methanethiosulfonate involves its reactivity with thiol groups. By forming mixed disulfides, it can modify the function of proteins and enzymes that contain cysteine residues . This modification can affect the activity of these proteins, making the compound useful in studying protein function and interactions .

Comparación Con Compuestos Similares

2-Hydroxyethyl Methanethiosulfonate is unique in its ability to form mixed disulfides rapidly and specifically with thiols. Similar compounds include:

2-Aminoethyl Methanethiosulfonate: Another MTS reagent that reacts with thiols but has different reactivity due to the presence of an amino group.

Methyl Methanethiosulfonate: A hydrophobic MTS reagent that increases the threshold for channel gating.

Sodium (2-sulfonatoethyl) Methanethiosulfonate: A negatively charged MTS reagent that causes spontaneous gating of mechanosensitive channels.

These compounds share the methanethiosulfonate group but differ in their specific functional groups and reactivity, making each one suitable for different applications.

Propiedades

IUPAC Name |

2-methylsulfonylsulfanylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKHLPHPSLRED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B1141854.png)

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)